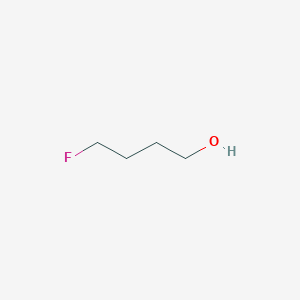

4-Fluoro-1-butanol

Description

Properties

IUPAC Name |

4-fluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO/c5-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOBGSRUFRALBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190698 | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-93-0 | |

| Record name | 4-Fluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-1-butanol CAS number

An In-depth Technical Guide to 4-Fluoro-1-butanol (CAS No. 372-93-0)

Introduction

4-Fluoro-1-butanol, with the CAS Registry Number 372-93-0 , is a fluorinated alcohol that serves as a versatile and valuable building block in organic synthesis.[1][2][3][4][5] Its unique properties, conferred by the presence of a terminal fluorine atom, make it a significant reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][6] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity, making it a key tool in rational drug design.[1][7][8] This guide provides a comprehensive overview of 4-Fluoro-1-butanol, including its chemical properties, synthesis protocols, applications in drug development, and safety information.

Chemical and Physical Properties

The fundamental properties of 4-Fluoro-1-butanol are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 372-93-0 | [1][2] |

| Molecular Formula | C₄H₉FO | [1][2] |

| Molecular Weight | 92.11 g/mol | [1][2] |

| IUPAC Name | 4-fluorobutan-1-ol | [1] |

| Synonyms | omega-Fluorobutanol, 4-fluoro-butan-1-ol | [2] |

| Appearance | Colorless to light-yellow liquid | |

| Boiling Point | 129.3 °C (approx.) | [2][9] |

| Density | 0.9025 g/cm³ (estimate) | [2] |

| Flash Point | 45.4 °C | [2] |

| Refractive Index | 1.3942 | [2] |

| Vapor Pressure | 19.7 mmHg at 25°C | [2] |

| Solubility | Miscible in water | [6][9] |

Applications in Research and Drug Development

The primary utility of 4-Fluoro-1-butanol lies in its role as an intermediate for introducing a fluorinated butyl moiety into more complex molecules.[1] This is particularly relevant in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis : It is employed as a building block in the synthesis of active pharmaceutical ingredients (APIs), including potential treatments for cancer and viral infections.[1][6] The incorporation of fluorine can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[8][10]

-

Agrochemicals : The compound is used to produce pesticides and herbicides, where the fluorine atom can increase the efficacy and environmental persistence of the final product.[1][6]

-

Material Science : 4-Fluoro-1-butanol is a precursor for specialty chemicals and new materials that require enhanced thermal stability or specific chemical resistance due to their fluorinated structure.[2]

-

Research Reagent : It serves as a model reagent for studying the mechanisms and outcomes of reactions involving fluorinated compounds.[1][6]

The strategic incorporation of fluorine is a well-established method in drug design to modulate a molecule's properties. The diagram below illustrates the logical flow of how 4-Fluoro-1-butanol contributes to this process.

Experimental Protocols

Synthesis of 4-Fluoro-1-butanol

A common method for synthesizing 4-Fluoro-1-butanol involves the reduction of a corresponding 4-fluorinated carboxylic acid derivative, such as an ester. The following is a representative protocol based on established chemical transformations.

Reaction: Reduction of Ethyl 4-fluorobutyrate using Lithium Aluminium Hydride (LiAlH₄).

Materials:

-

Ethyl 4-fluorobutyrate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

10% Sulfuric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

In the flask, prepare a suspension of lithium aluminium hydride in anhydrous diethyl ether. Cool the flask in an ice bath.

-

Dissolve ethyl 4-fluorobutyrate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[11]

-

Cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water, followed by 10% sulfuric acid until the solution becomes clear.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

Purify the resulting crude 4-Fluoro-1-butanol by fractional distillation under atmospheric pressure to yield the final product.

The workflow for this synthesis is visualized in the diagram below.

Safety and Handling

4-Fluoro-1-butanol is a flammable and hazardous chemical that requires careful handling.[9][12] All procedures should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information: [9][12]

-

Pictograms : GHS02 (Flammable), GHS07 (Exclamation Mark)

-

Signal Word : Warning[9]

-

Hazard Statements :

Precautionary Statements & Handling:

-

Prevention :

-

Response :

-

Storage :

Toxicity : Like other small fluorinated alcohols, 4-Fluoro-1-butanol is highly toxic because it can be metabolized in vivo to fluoroacetate, a potent metabolic poison.[1] Extreme caution should be exercised to avoid exposure.

References

- 1. 4-Fluoro-1-butanol|Fluorinated Alcohol Reagent [benchchem.com]

- 2. Cas 372-93-0,4-FLUORO-1-BUTANOL | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-FLUORO-1-BUTANOL | 372-93-0 [chemicalbook.com]

- 5. 4-FLUORO-1-BUTANOL CAS#: 372-93-0 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-FLUORO-1-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Fluorobutan-1-ol | C4H9FO | CID 9755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. opcw.org [opcw.org]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 4-Fluoro-1-butanol: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-butanol is a primary alcohol distinguished by the presence of a fluorine atom at the terminal position of its four-carbon chain. This structural feature imparts unique chemical and physical properties that make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and other specialty chemicals. Its metabolism to the toxic compound fluoroacetate necessitates careful handling and a thorough understanding of its biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and known metabolic pathways of 4-Fluoro-1-butanol, serving as a critical resource for researchers in chemistry and drug development.

Chemical and Physical Properties

4-Fluoro-1-butanol is a colorless, flammable liquid.[1] The fluorine atom significantly influences its physical and chemical characteristics compared to its non-fluorinated analog, 1-butanol.

| Property | Value | Reference |

| Molecular Formula | C₄H₉FO | [2] |

| Molecular Weight | 92.11 g/mol | [2] |

| Boiling Point | 129.3 °C | [2] |

| Density | 0.9025 g/cm³ (estimate) | [3] |

| Refractive Index | 1.3942 | [3] |

| Solubility in Water | Miscible | [2] |

| Melting Point | Data not available |

Synthesis of 4-Fluoro-1-butanol

A common and effective method for the synthesis of 4-Fluoro-1-butanol is the reduction of a 4-fluorinated carboxylic acid derivative, such as 4-fluorobutyl acetate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 4-Fluorobutyl Acetate with LiAlH₄

Materials:

-

4-Fluorobutyl acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Water

-

15% Sodium hydroxide solution

-

Nitrogen gas supply

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

-

Preparation of LiAlH₄ Suspension: In the reaction flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) is prepared.

-

Addition of Ester: A solution of 4-fluorobutyl acetate in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a controlled rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure the complete reduction of the ester.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is designed to precipitate the aluminum salts in a granular form.[4]

-

Work-up: The resulting precipitate is removed by filtration. The filter cake is washed with diethyl ether.

-

Extraction and Drying: The combined organic filtrates are washed with water and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude 4-Fluoro-1-butanol is purified by fractional distillation under atmospheric pressure.

Caption: Workflow for the synthesis of 4-Fluoro-1-butanol.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-Fluoro-1-butanol is expected to show four distinct signals corresponding to the four different sets of protons in the molecule.

-

-CH₂OH (C1): A triplet, due to coupling with the adjacent CH₂ group (C2).

-

-CH₂- (C2): A multiplet, due to coupling with both the C1 and C3 protons.

-

-CH₂- (C3): A multiplet, with additional complexity from coupling to the fluorine atom on C4.

-

-CH₂F (C4): A triplet of triplets (or a more complex multiplet), due to coupling with the C3 protons and a large coupling to the fluorine atom.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display four signals, each corresponding to one of the carbon atoms in the butanol chain. The chemical shifts will be influenced by the electronegativity of the attached functional groups.

-

C1 (-CH₂OH): Expected to be in the typical range for a primary alcohol carbon.

-

C2 & C3 (-CH₂-): Aliphatic carbon signals.

-

C4 (-CH₂F): Significantly shifted downfield due to the high electronegativity of the fluorine atom, and will appear as a doublet due to one-bond coupling with ¹⁹F.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-Fluoro-1-butanol will exhibit characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized C-H bonds.

-

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range, indicative of a primary alcohol.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 92, corresponding to the molecular weight of 4-Fluoro-1-butanol.

-

Fragmentation: Common fragmentation patterns for primary alcohols include the loss of water (M-18), and alpha-cleavage (loss of an alkyl radical). The presence of fluorine will also influence the fragmentation, potentially leading to the loss of HF (M-20) or a CH₂F radical.

Reactivity and Applications

The presence of both a hydroxyl group and a fluorine atom makes 4-Fluoro-1-butanol a versatile reagent in organic synthesis. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The carbon-fluorine bond is generally stable but can be activated for nucleophilic substitution under certain conditions.

Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine can significantly alter the biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

Biological Significance and Toxicology

Metabolic Pathway

The primary toxicological concern with 4-Fluoro-1-butanol is its in vivo metabolism to fluoroacetate.[2] This conversion is believed to proceed through a two-step oxidation process, catalyzed by alcohol and aldehyde dehydrogenases.[5][6]

-

Oxidation to 4-Fluorobutanal: 4-Fluoro-1-butanol is first oxidized to 4-fluorobutanal by alcohol dehydrogenase.

-

Oxidation to 4-Fluorobutanoic Acid: The intermediate aldehyde is then further oxidized to 4-fluorobutanoic acid by aldehyde dehydrogenase.

-

Beta-Oxidation to Fluoroacetyl-CoA: 4-Fluorobutanoic acid can then enter the fatty acid beta-oxidation pathway, eventually yielding fluoroacetyl-CoA.

-

Conversion to Fluoroacetate: Fluoroacetyl-CoA is then converted to fluoroacetate.

Caption: Proposed metabolic pathway of 4-Fluoro-1-butanol to Fluoroacetate.

Toxicity

Fluoroacetate is a potent metabolic poison that inhibits the citric acid cycle by forming fluorocitrate, which in turn inhibits the enzyme aconitase.[7][8][9] This disruption of cellular respiration leads to a rapid depletion of ATP and can be fatal. The high toxicity of 4-Fluoro-1-butanol is a direct consequence of this "lethal synthesis."[2]

Safety and Handling

Given its flammability and high toxicity, 4-Fluoro-1-butanol must be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

4-Fluoro-1-butanol is a chemical of significant interest due to its unique properties and its role as a precursor in the synthesis of fluorinated compounds. Its utility in drug development is tempered by its high toxicity, which arises from its metabolic conversion to fluoroacetate. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for its safe and effective use in research and development. Further studies to fully characterize its spectral properties and elucidate the specific enzymes involved in its metabolism are warranted.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]

- 3. 4-FLUORO-1-BUTANOL CAS#: 372-93-0 [amp.chemicalbook.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. oit.edu [oit.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-Fluoro-1-butanol: Structure, Properties, and Applications

Abstract: 4-Fluoro-1-butanol is a fluorinated alcohol that serves as a critical building block in modern organic synthesis. Its unique physicochemical properties, imparted by the terminal fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic profile, and synthesis. It further details its applications, particularly within the realm of drug discovery, and outlines essential safety and toxicological information for researchers and chemical professionals.

Molecular Structure and Identification

4-Fluoro-1-butanol is a primary alcohol with a four-carbon chain where a hydrogen atom on the terminal methyl group has been substituted with a fluorine atom. This substitution significantly influences the molecule's electronic properties and reactivity.

Caption: 2D representation of the 4-Fluoro-1-butanol molecular structure.

The fundamental identification and structural information for 4-Fluoro-1-butanol are summarized below.

| Identifier | Value |

| IUPAC Name | 4-Fluorobutan-1-ol[1][2] |

| CAS Number | 372-93-0[1][3][4][5][6] |

| Molecular Formula | C₄H₉FO[1][2][3][4][5][6] |

| Molecular Weight | 92.11 g/mol [2][3][4][5] |

| Synonyms | 4-fluorobutanol, omega-fluorobutanol[3][4] |

| InChI Key | SHOBGSRUFRALBO-UHFFFAOYSA-N[1][2][5] |

| Canonical SMILES | C(CCF)CO[1][2] |

Physicochemical Properties

4-Fluoro-1-butanol is a colorless, flammable liquid at standard temperature and pressure.[1] It is highly soluble in water and is stable under normal storage conditions.[1][6] Its key physical and chemical properties are detailed in the table below.

| Property | Value |

| Appearance | Colorless Liquid[1][6] |

| Boiling Point | ~129.3 °C[1][7] |

| Density | ~0.903 g/cm³ (estimate)[3][4][7] |

| Flash Point | 45.4 °C[4] |

| Vapor Pressure | 19.7 mmHg at 25°C[4] |

| Refractive Index | ~1.394[4][7] |

| Solubility in Water | Miscible[1][6] |

| pKa | ~15.00 (Predicted)[4][7] |

Spectroscopic Analysis and Structural Elucidation

The structure of 4-Fluoro-1-butanol is confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the carbon chain, with characteristic splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Four distinct carbon signals, with the C-F and C-O carbons showing significant shifts. |

| ¹⁹F NMR | A single resonance, typically a triplet of triplets, due to coupling with the adjacent protons.[2] |

| IR Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region for the O-H stretch and a C-F stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (92.11), along with characteristic fragmentation patterns. |

A generalized workflow for the spectroscopic analysis of 4-Fluoro-1-butanol is presented below.

Caption: General workflow for spectroscopic analysis of 4-Fluoro-1-butanol.

1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

-

Preparation: A 5-10 mg sample of 4-Fluoro-1-butanol is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) are necessary due to the low natural abundance of the isotope. ¹⁹F NMR is acquired with appropriate spectral width and referencing.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

-

Preparation: A thin film of the neat liquid sample is placed between two KBr or NaCl plates.

-

Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present (O-H, C-H, C-O, C-F).

Synthesis and Reactivity

4-Fluoro-1-butanol is typically prepared through the reduction of a corresponding ester, such as 4-fluorobutyl acetate. A common laboratory-scale synthesis involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Caption: Synthesis of 4-Fluoro-1-butanol via reduction of an ester precursor.

The reactivity of 4-Fluoro-1-butanol is dominated by its two functional groups: the terminal hydroxyl group and the C-F bond. The hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or conversion to an alkyl halide.[5] The presence of the electronegative fluorine atom can influence the reactivity of the entire molecule through inductive effects.

Applications in Research and Drug Development

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability.[9][10][11] 4-Fluoro-1-butanol is a key building block for introducing a fluorinated four-carbon chain into larger molecules.

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anti-cancer agents.[4][5][6] The fluorobutyl moiety can block metabolic oxidation at that position, prolonging the drug's half-life.

-

Agrochemicals: It is used to synthesize more potent and environmentally stable pesticides and herbicides.[4][6]

-

Material Science: The compound is utilized in the development of specialty polymers and materials where properties like chemical resistance and thermal stability are desired.[4]

-

PET Imaging: While not directly used, the synthesis of ¹⁸F-labeled analogues is a critical area of research for developing radiotracers for Positron Emission Tomography (PET) imaging, a key diagnostic tool.[9]

Caption: Role of 4-Fluoro-1-butanol as a precursor in synthetic chemistry.

Safety and Toxicology

4-Fluoro-1-butanol is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Class | GHS Statement |

| Flammability | H226: Flammable liquid and vapor[1][2] |

| Skin Contact | H315: Causes skin irritation[1][2] |

| Eye Contact | H319: Causes serious eye irritation[1][2] |

| Inhalation | H335: May cause respiratory irritation[1][2] |

Toxicity: A significant toxicological concern is its in vivo metabolism. Like other ω-fluoroalcohols, 4-fluoro-1-butanol is readily metabolized to 4-fluorobutanoic acid and subsequently to fluoroacetate via β-oxidation.[1] Fluoroacetate is a potent metabolic poison that inhibits the citric acid cycle by forming fluorocitrate, leading to severe cellular toxicity. This metabolic pathway makes 4-Fluoro-1-butanol highly toxic.[1]

References

- 1. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]

- 2. 4-Fluorobutan-1-ol | C4H9FO | CID 9755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Cas 372-93-0,4-FLUORO-1-BUTANOL | lookchem [lookchem.com]

- 5. 4-Fluoro-1-butanol|Fluorinated Alcohol Reagent [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-FLUORO-1-BUTANOL CAS#: 372-93-0 [amp.chemicalbook.com]

- 8. 4-FLUORO-1-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synthesis of 4-Fluoro-1-butanol: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-fluoro-1-butanol, a valuable fluorinated building block in the development of pharmaceuticals and other specialty chemicals. This document details the most pertinent synthetic routes, presenting quantitative data in structured tables for comparative analysis. Furthermore, comprehensive experimental protocols for the key transformations are provided, alongside visual representations of the synthetic workflows to facilitate understanding and implementation in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

4-Fluoro-1-butanol is a fluorinated alcohol that has garnered significant interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, 4-fluoro-1-butanol serves as a critical intermediate in the synthesis of a variety of bioactive compounds, including potential anticancer and antiviral agents.[1] Its utility also extends to the production of agrochemicals and surfactants.[1]

The synthesis of 4-fluoro-1-butanol can be approached through several pathways, often involving the introduction of the fluorine atom at a late stage or the construction of the carbon skeleton from a fluorinated precursor. This guide will focus on a high-yield, multi-step synthesis commencing from the readily available starting material, 1,4-butanediol.

Overview of Synthetic Pathways

The principal synthetic strategy detailed herein involves a three-step sequence starting from 1,4-butanediol:

-

Monoacetylation: Selective protection of one of the hydroxyl groups of 1,4-butanediol as an acetate ester to yield 4-hydroxybutyl acetate.

-

Fluorination: Nucleophilic substitution of the remaining hydroxyl group with a fluoride ion to produce 4-fluorobutyl acetate.

-

Reduction: Reduction of the acetate ester group to the corresponding primary alcohol, yielding the final product, 4-fluoro-1-butanol.

An alternative initial step involves the ring-opening of tetrahydrofuran to produce 4-halobutanol derivatives, which can then be converted to 4-fluorinated intermediates.

dot

Caption: Overall Synthesis Workflow for 4-Fluoro-1-butanol.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of 4-fluoro-1-butanol.

Table 1: Synthesis of 4-Hydroxybutyl Acetate from 1,4-Butanediol

| Parameter | Value | Reference |

| Starting Material | 1,4-Butanediol | Generic Procedure |

| Reagent | Acetic Anhydride | Generic Procedure |

| Catalyst | Acid Catalyst (e.g., H₂SO₄) | Generic Procedure |

| Solvent | None (Neat) or Inert Solvent | Generic Procedure |

| Temperature | 100-120 °C | Generic Procedure |

| Reaction Time | 2-4 hours | Generic Procedure |

| Yield | 70-80% | Estimated |

| Purity | >95% after distillation | Estimated |

Table 2: Synthesis of 4-Fluorobutyl Acetate from 4-Hydroxybutyl Acetate

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybutyl Acetate | [1] |

| Reagent | Diethylaminosulfur Trifluoride (DAST) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Temperature | -78 °C to room temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | 80-90% | [1] |

| Purity | >97% after chromatography | [1] |

Table 3: Synthesis of 4-Fluoro-1-butanol from 4-Fluorobutyl Acetate

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobutyl Acetate | [2] |

| Reagent | Lithium Aluminium Hydride (LiAlH₄) | [2] |

| Solvent | Diethyl Ether (Et₂O) | [2] |

| Temperature | 0 °C to 20 °C | [2] |

| Reaction Time | 4 hours | [2] |

| Yield | 98% | [2] |

| Purity | >99% after distillation | [2] |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Special care should be taken when handling corrosive, flammable, and pyrophoric reagents such as DAST and LiAlH₄.

Synthesis of 4-Hydroxybutyl Acetate

dot

Caption: Protocol 1: Synthesis of 4-Hydroxybutyl Acetate.

Materials:

-

1,4-Butanediol (1.0 mol, 90.12 g)

-

Acetic Anhydride (1.0 mol, 102.09 g, 94.4 mL)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.5 mL)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-butanediol (1.0 mol) and a catalytic amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath and add acetic anhydride (1.0 mol) dropwise with stirring over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly add 100 mL of water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-hydroxybutyl acetate as a colorless oil.

Synthesis of 4-Fluorobutyl Acetate

dot

Caption: Protocol 2: Synthesis of 4-Fluorobutyl Acetate.

Materials:

-

4-Hydroxybutyl Acetate (0.1 mol, 13.22 g)

-

Diethylaminosulfur Trifluoride (DAST) (0.12 mol, 19.35 g, 15.8 mL)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-hydroxybutyl acetate (0.1 mol) in anhydrous dichloromethane (100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (0.12 mol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluorobutyl acetate as a colorless oil.

Synthesis of 4-Fluoro-1-butanol

dot

Caption: Protocol 3: Synthesis of 4-Fluoro-1-butanol.

Materials:

-

4-Fluorobutyl Acetate (0.05 mol, 6.71 g)

-

Lithium Aluminium Hydride (LiAlH₄) (0.025 mol, 0.95 g)

-

Anhydrous Diethyl Ether (Et₂O)

-

Water

-

15% Sodium Hydroxide Solution

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminium hydride (0.025 mol) in anhydrous diethyl ether (50 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of 4-fluorobutyl acetate (0.05 mol) in anhydrous diethyl ether (50 mL) dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (1 mL), 15% aqueous sodium hydroxide solution (1 mL), and finally water (3 mL) (Fieser workup).

-

A granular precipitate will form. Stir the mixture vigorously for 15 minutes, then filter the solid through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether (3 x 20 mL).

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 4-fluoro-1-butanol as a colorless liquid.

Conclusion

This technical guide has outlined a reliable and high-yielding synthetic route to 4-fluoro-1-butanol, a key building block for the pharmaceutical and chemical industries. The presented data and detailed experimental protocols provide a solid foundation for the successful synthesis of this important fluorinated alcohol. Researchers and scientists are encouraged to adapt these procedures to their specific laboratory conditions while adhering to strict safety protocols.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-butanol, a fluorinated organic compound, is a valuable building block in the synthesis of a diverse range of molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its unique properties, conferred by the presence of a fluorine atom, make it a reagent of interest for modifying molecular characteristics such as stability and reactivity.[1] This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-1-butanol, presenting key data in a structured format for ease of reference and comparison.

Core Physical Properties

The physical characteristics of 4-Fluoro-1-butanol are fundamental to its application in chemical synthesis, influencing reaction conditions and purification methods. The following table summarizes the key physical property data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C4H9FO | [1][2][4][5][6] |

| Molecular Weight | 92.11 g/mol | [1][2][3][4][6] |

| Appearance | Colorless to light-yellow liquid | [7] |

| Boiling Point | 129.36°C (rough estimate) | [1][2][4][7] |

| Density | 0.9025 g/mL (estimate) | [1][2][4][7] |

| Refractive Index | 1.3942 | [1][4][7] |

| Flash Point | 45.4 °C | [1][2] |

| pKa | 15.00 ± 0.10 (Predicted) | [1][4][7] |

| Melting Point | N/A | [1] |

| Solubility in water | Miscible | [5] |

| Vapor Pressure | 19.7 mmHg at 25°C | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-Fluoro-1-butanol are not extensively available in publicly accessible literature. The data presented are typically found in chemical supplier databases and safety data sheets. Standard analytical methods for determining these properties would include:

-

Boiling Point: Determined by distillation at atmospheric pressure, measuring the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: Measured using a pycnometer or a digital density meter, which calculates the mass per unit volume of the liquid at a specified temperature.

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance.

-

Flash Point: Determined using either an open-cup or closed-cup apparatus, which measures the lowest temperature at which the vapors of the material will ignite.

Synthetic Utility of 4-Fluoro-1-butanol

4-Fluoro-1-butanol serves as a versatile precursor in organic synthesis. Its primary utility lies in its role as a four-carbon building block that introduces a fluorine atom into a target molecule. This is particularly significant in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The following diagram illustrates the general synthetic utility of 4-Fluoro-1-butanol.

Caption: Synthetic pathways originating from 4-Fluoro-1-butanol.

Safety and Handling

4-Fluoro-1-butanol is classified as a flammable liquid and vapor.[6] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical properties of 4-Fluoro-1-butanol, a crucial fluorinated building block in modern chemical synthesis. The provided data and diagrams offer a foundational understanding for researchers and professionals in drug development and materials science, enabling informed decisions in experimental design and application.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Fluoro-1-butanol|Fluorinated Alcohol Reagent [benchchem.com]

- 4. 4-FLUORO-1-BUTANOL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]

- 6. 4-Fluorobutan-1-ol | C4H9FO | CID 9755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-FLUORO-1-BUTANOL CAS#: 372-93-0 [amp.chemicalbook.com]

An In-depth Technical Guide to 4-Fluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutan-1-ol, with the IUPAC name 4-fluorobutan-1-ol , is a fluorinated alcohol that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of 4-fluorobutan-1-ol, including its chemical properties, synthesis, and applications, with a focus on its relevance to the field of drug discovery and development.

Chemical and Physical Properties

4-Fluorobutan-1-ol is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 4-fluorobutan-1-ol | [2] |

| CAS Number | 372-93-0 | [3] |

| Molecular Formula | C4H9FO | [3] |

| Molecular Weight | 92.11 g/mol | [3] |

| Boiling Point | 129.3 °C | [3] |

| Solubility in Water | Miscible | [3] |

Synthesis of 4-Fluorobutan-1-ol

Several synthetic routes to 4-fluorobutan-1-ol have been reported. A common and effective method involves the nucleophilic substitution of a suitable leaving group in a butane derivative with a fluoride source.

Experimental Protocol: Synthesis from 4-Chloro-1-butanol

This protocol describes the synthesis of 4-fluorobutan-1-ol from the commercially available starting material, 4-chloro-1-butanol.

Materials:

-

4-chloro-1-butanol

-

Potassium fluoride (spray-dried)

-

Diethylene glycol

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, add spray-dried potassium fluoride and diethylene glycol.

-

Heat the mixture with stirring to a specified temperature to ensure a dry environment.

-

Cool the mixture and add 4-chloro-1-butanol.

-

Heat the reaction mixture to reflux for a designated period to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract the product with diethyl ether.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain pure 4-fluorobutan-1-ol.

Logical Relationship of the Synthesis:

Caption: Synthesis of 4-fluorobutan-1-ol from 4-chloro-1-butanol.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[4] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pKa values, all of which can positively impact a drug's efficacy and pharmacokinetics.[4]

While specific drugs containing the 4-fluorobutan-1-ol moiety are not extensively documented in publicly available literature, its structural motif is of significant interest. As a primary alcohol, the hydroxyl group can be readily functionalized to introduce the fluorobutyl chain into a larger molecule. This fluorinated alkyl chain can serve as a lipophilic yet metabolically stable component, potentially improving a drug's ability to cross cell membranes and resist enzymatic degradation.

Furthermore, the radioactive isotope fluorine-18 can be incorporated into 4-fluorobutan-1-ol to create radiotracers for Positron Emission Tomography (PET) imaging.[5] PET is a powerful non-invasive imaging technique used in oncology and neurology to visualize and quantify metabolic processes in vivo.[5] 4-[¹⁸F]Fluorobutan-1-ol could serve as a precursor for the synthesis of more complex PET tracers designed to target specific enzymes or receptors.

Experimental Workflow for PET Tracer Synthesis:

Caption: General workflow for the synthesis of a [¹⁸F]-labeled PET tracer.

Metabolic Considerations

The metabolism of fluorinated compounds is a critical aspect of drug development, as it can influence both the efficacy and toxicity of a therapeutic agent. It is known that 4-fluorobutanol is highly toxic due to its metabolism to fluoroacetate.[3] Fluoroacetate is a potent inhibitor of the citric acid cycle, leading to cellular energy depletion. This metabolic pathway is a crucial consideration for any drug development program utilizing the 4-fluorobutoxy moiety.

Metabolic Pathway of 4-Fluorobutan-1-ol:

Caption: Metabolic activation of 4-fluorobutan-1-ol to the toxic metabolite fluoroacetate.

Safety and Handling

4-Fluorobutan-1-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is also important to be aware of its high toxicity due to its metabolic conversion to fluoroacetate.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

4-Fluorobutan-1-ol is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the unique properties conferred by the fluorine atom make it an attractive building block for the creation of novel therapeutic agents and diagnostic tools. However, its inherent toxicity due to metabolic activation necessitates careful consideration and handling. This guide provides a foundational understanding of the key technical aspects of 4-fluorobutan-1-ol to aid researchers and scientists in its safe and effective utilization.

References

- 1. history.mayoclinic.org [history.mayoclinic.org]

- 2. 4-Fluorobutan-1-ol | C4H9FO | CID 9755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]

- 4. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 4-Fluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Fluoro-1-butanol (CAS No. 372-93-0), a fluorinated alcohol utilized as a versatile building block in organic synthesis.[1][2] Its application spans pharmaceutical research for developing active ingredients in potential cancer and antiviral medications, as well as in the synthesis of surfactants, agrochemicals, and specialty materials.[1] The presence of a terminal fluorine atom significantly influences the molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable component in rational drug design.[1] However, this structural feature also contributes to its specific hazard profile, necessitating careful handling and adherence to strict safety protocols.

Core Safety & Physical Properties

4-Fluoro-1-butanol is a flammable, colorless to light-yellow liquid that is highly toxic.[3][4] Its toxicity is attributed to its ready metabolism to fluoroacetate.[4] The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H9FO | [5][6] |

| Molecular Weight | 92.11 g/mol | [5][6] |

| Boiling Point | 129.36°C (rough estimate) | [6][7] |

| Flash Point | 45.4 °C | [6] |

| Density | 0.9025 g/cm³ (estimate) | [6][7] |

| Vapor Pressure | 19.7 mmHg at 25°C | [6] |

| Refractive Index | 1.3942 | [6][7] |

| pKa | 15.00 ± 0.10 (Predicted) | [6][7] |

| Solubility in Water | Miscible | [4] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable liquids | 3 | H226: Flammable liquid and vapor | GHS02: Flammable | Warning |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | GHS07: Exclamation mark | Warning |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | GHS07: Exclamation mark | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | GHS07: Exclamation mark | Warning |

Toxicity Data

| Route of Exposure | Species | Value |

| Intraperitoneal (IP) or Subcutaneous (SC) | Mouse | LD50: 0.9 mg/kg |

Source:[4]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not publicly available in the referenced safety data sheets. This information is typically proprietary to the entities that conducted the studies. The provided LD50 value is based on historical data and standard toxicological testing methodologies.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling 4-Fluoro-1-butanol.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following diagram illustrates the necessary protective equipment.

Safe Handling Workflow

The logical workflow for safely handling 4-Fluoro-1-butanol is outlined below.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact : Wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Fire and Explosion Hazards

4-Fluoro-1-butanol is a flammable liquid and vapor.[4][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Unsuitable Extinguishing Media : Do not use a heavy water stream.[10]

-

Special Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and hydrogen fluoride.[10][11]

-

Firefighting Procedures : Wear self-contained breathing apparatus for firefighting if necessary.[12]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[13][14] Keep containers tightly closed.[13][14] The recommended storage temperature is 2-8°C.[3]

-

Disposal : Dispose of this material and its container as hazardous waste.[9] Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow the product to enter drains.[12]

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions.[12]

-

Conditions to Avoid : Heat, flames, and sparks.[10]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[10]

References

- 1. 4-Fluoro-1-butanol|Fluorinated Alcohol Reagent [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Fluorobutanol - Wikipedia [en.wikipedia.org]

- 5. 4-Fluorobutan-1-ol | C4H9FO | CID 9755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 372-93-0,4-FLUORO-1-BUTANOL | lookchem [lookchem.com]

- 7. 4-FLUORO-1-BUTANOL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. gustavus.edu [gustavus.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. media.novol.com [media.novol.com]

- 11. fishersci.com [fishersci.com]

- 12. opcw.org [opcw.org]

- 13. fishersci.com [fishersci.com]

- 14. safety365.sevron.co.uk [safety365.sevron.co.uk]

An In-depth Technical Guide to the Reactivity of 4-Fluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-butanol is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of a diverse array of organic compounds.[1][2] Its unique properties, stemming from the presence of a fluorine atom, make it a significant reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The fluorine atom enhances the reactivity and stability of molecules into which it is incorporated, offering advantages in medicinal chemistry and material science.[4] This guide provides a comprehensive overview of the core reactivity of 4-Fluoro-1-butanol, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways.

Core Reactivity Profile

The reactivity of 4-Fluoro-1-butanol is primarily dictated by the hydroxyl (-OH) group, which participates in reactions typical of primary alcohols. However, the presence of the electron-withdrawing fluorine atom at the 4-position can influence the reactivity of the alcohol and the resulting products. The principal reactions of 4-Fluoro-1-butanol include oxidation, esterification, etherification, and various nucleophilic substitution reactions.

Oxidation

The primary alcohol moiety of 4-Fluoro-1-butanol can be oxidized to form either 4-fluorobutanal or 4-fluorobutanoic acid, depending on the choice of oxidizing agent and reaction conditions.

a) Oxidation to 4-Fluorobutanal

Mild oxidizing agents are required to selectively oxidize 4-Fluoro-1-butanol to the corresponding aldehyde, 4-fluorobutanal. Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern oxidation are suitable for this transformation, preventing over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation of 4-Fluoro-1-butanol

This procedure is adapted from the general Swern oxidation protocol for primary alcohols.

Materials:

-

4-Fluoro-1-butanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

A solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of DMSO (2.0 to 2.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 5-10 minutes.

-

A solution of 4-Fluoro-1-butanol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for 15-30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-fluorobutanal.

-

Purification can be achieved by distillation or column chromatography.

Expected Yield: While specific data for 4-Fluoro-1-butanol is not widely published, yields for Swern oxidation of primary alcohols are typically high, often exceeding 90%.

b) Oxidation to 4-Fluorobutanoic Acid

Stronger oxidizing agents will convert 4-Fluoro-1-butanol to 4-fluorobutanoic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from a chromium(VI) salt and acid), or ruthenium tetroxide (RuO₄).

Experimental Protocol: Jones Oxidation of 4-Fluoro-1-butanol

This protocol is a general procedure for the oxidation of primary alcohols to carboxylic acids using Jones reagent.

Materials:

-

4-Fluoro-1-butanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

Procedure:

-

4-Fluoro-1-butanol (1.0 equivalent) is dissolved in acetone in a flask equipped with a dropping funnel and a thermometer, and the solution is cooled in an ice bath.

-

Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water) is added dropwise to the alcohol solution, maintaining the temperature below 20 °C.

-

After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The excess oxidant is quenched by the addition of isopropanol.

-

The mixture is filtered to remove chromium salts, and the filtrate is concentrated.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is extracted with a saturated sodium bicarbonate solution.

-

The aqueous bicarbonate extracts are combined, acidified with concentrated HCl, and then extracted with an organic solvent.

-

The final organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-fluorobutanoic acid.

Esterification

4-Fluoro-1-butanol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form 4-fluorobutyl esters. These esters are of interest in medicinal chemistry.

a) Fischer Esterification

The Fischer esterification involves the reaction of 4-Fluoro-1-butanol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5]

Experimental Protocol: Fischer Esterification of 4-Fluoro-1-butanol with Acetic Acid

This protocol is based on the general Fischer esterification procedure.

Materials:

-

4-Fluoro-1-butanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, combine 4-Fluoro-1-butanol (1.0 equivalent) and an excess of glacial acetic acid (e.g., 2-3 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

The mixture is heated to reflux for several hours (reaction progress can be monitored by TLC or GC).

-

After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.

-

The resulting crude 4-fluorobutyl acetate can be purified by distillation.

b) Acylation with Acyl Chlorides

A more rapid and often higher-yielding method for ester synthesis involves the reaction of 4-Fluoro-1-butanol with an acyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 4-Fluorobutyl Benzoate

Materials:

-

4-Fluoro-1-butanol

-

Benzoyl chloride

-

Pyridine or triethylamine

-

Dichloromethane or diethyl ether (anhydrous)

Procedure:

-

Dissolve 4-Fluoro-1-butanol (1.0 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is washed with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography or distillation.

Etherification (Williamson Ether Synthesis)

4-Fluoro-1-butanol can be converted into its corresponding alkoxide by treatment with a strong base, such as sodium hydride (NaH). This alkoxide can then react with an alkyl halide in a classic Williamson ether synthesis to form a 4-fluorobutyl ether.[3][6][7][8][9] This Sₙ2 reaction works best with primary alkyl halides.[3]

Experimental Protocol: Synthesis of 1-Methoxy-4-fluorobutane

This procedure is adapted from a general Williamson ether synthesis protocol for unactivated alcohols.[6]

Materials:

-

4-Fluoro-1-butanol

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a flask under an inert atmosphere, add a solution of 4-Fluoro-1-butanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by GC or TLC).

-

Carefully quench the reaction by the slow addition of water or ethanol at 0 °C.

-

The mixture is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude 1-methoxy-4-fluorobutane can be purified by distillation.

Nucleophilic Substitution

The hydroxyl group of 4-Fluoro-1-butanol is a poor leaving group. To facilitate nucleophilic substitution at the C1 position, it must first be converted into a better leaving group, such as a tosylate or mesylate, or directly replaced using reagents like PBr₃ or SOCl₂.

a) Formation of Sulfonate Esters (Tosylates/Mesylates)

Reacting 4-Fluoro-1-butanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group (OTs or OMs). This transformation occurs with retention of configuration at the carbon bearing the oxygen.

Experimental Protocol: Synthesis of 4-Fluorobutyl Tosylate

This protocol is based on a general procedure for the tosylation of primary alcohols.

Materials:

-

4-Fluoro-1-butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve 4-Fluoro-1-butanol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.05-1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction at 0 °C for several hours or let it stand in the refrigerator overnight.

-

Pour the reaction mixture into ice-cold dilute HCl and extract with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobutyl tosylate.

-

The product can be purified by recrystallization or column chromatography.

b) Conversion to Alkyl Halides

4-Fluoro-1-butanol can be converted to 1-bromo-4-fluorobutane or 1-chloro-4-fluorobutane using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols.[10][11]

Experimental Protocol: Synthesis of 1-Bromo-4-fluorobutane using PBr₃

Materials:

-

4-Fluoro-1-butanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or no solvent

Procedure:

-

Place 4-Fluoro-1-butanol (1.0 equivalent) in a flask and cool it in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a few hours to complete the reaction.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and purify by distillation.

Quantitative Data

| Reaction | Product | Reagents | Yield | Reference |

| Reduction | 4-Fluoro-1-butanol | 4-Fluorobutyl acetate, LiAlH₄, diethyl ether | 98% | [12] |

Spectroscopic Data

The following are predicted or typical spectroscopic data for 4-Fluoro-1-butanol and its derivatives. Experimental data should be obtained for confirmation.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Fluoro-1-butanol | ~4.5 (t, J=~6 Hz, 2H, -CH₂F), ~3.7 (t, J=~6 Hz, 2H, -CH₂OH), ~1.8-1.6 (m, 4H, -CH₂CH₂-), ~1.5 (br s, 1H, -OH) | ~84 (d, J=~165 Hz, C4), ~62 (C1), ~30 (d, J=~20 Hz, C3), ~25 (d, J=~5 Hz, C2) |

| 4-Fluorobutanal | ~9.8 (t, J=~1.5 Hz, 1H, -CHO), ~4.5 (t, J=~6 Hz, 2H, -CH₂F), ~2.6 (td, J=~7, 1.5 Hz, 2H, -CH₂CHO), ~2.0 (m, 2H, -CH₂CH₂CH₂-) | ~202 (C1), ~83 (d, J=~166 Hz, C4), ~42 (C2), ~22 (d, J=~20 Hz, C3) |

| 4-Fluorobutyl Acetate | ~4.5 (t, J=~6 Hz, 2H, -CH₂F), ~4.1 (t, J=~6 Hz, 2H, -CH₂OAc), ~2.05 (s, 3H, -C(O)CH₃), ~1.8-1.6 (m, 4H, -CH₂CH₂-) | ~171 (C=O), ~84 (d, J=~165 Hz, C4), ~64 (C1), ~28 (d, J=~20 Hz, C3), ~24 (d, J=~5 Hz, C2), ~21 (-C(O)CH₃) |

Reaction Pathways and Mechanisms

Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis starting from 4-Fluoro-1-butanol.

Metabolic Pathway of a 4-Fluorobutyl-Containing Synthetic Cannabinoid

Synthetic cannabinoids containing a 4-fluorobutyl tail, such as 4F-MDMB-BINACA, undergo extensive metabolism in vivo. The primary metabolic pathways involve modifications to the tail and other parts of the molecule.

Caption: Simplified metabolic pathways for a synthetic cannabinoid with a 4-fluorobutyl tail.

Conclusion

4-Fluoro-1-butanol exhibits a rich and versatile reactivity profile, making it an important synthon in modern organic chemistry. Its ability to undergo a range of transformations, including oxidation, esterification, etherification, and nucleophilic substitution, allows for its incorporation into a wide variety of target molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to harness the synthetic potential of this valuable fluorinated building block. Further investigation into specific reaction conditions and the exploration of its use in novel synthetic methodologies will continue to expand its utility in the chemical sciences.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 9. Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Fluoro-1-butanol: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-butanol is a fluorinated alcohol that serves as a versatile building block in organic synthesis. The presence of a fluorine atom significantly influences the molecule's chemical and physical properties, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of molecules, making it a key component in rational drug design.[1] This guide provides a comprehensive overview of 4-Fluoro-1-butanol, including its synthesis, physicochemical properties, spectroscopic data, and its critical role in biological systems, primarily through its metabolic transformation.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for 4-Fluoro-1-butanol is provided below.

| Property | Value |

| Molecular Formula | C₄H₉FO |

| Molecular Weight | 92.11 g/mol |

| CAS Number | 372-93-0 |

| Appearance | Colorless liquid |

| Boiling Point | 129.36°C (rough estimate) |

| Density | 0.9025 g/cm³ (estimate) |

| Refractive Index | 1.3942 |

| Flash Point | 45.4 °C |

| Solubility | Miscible in water |

| pKa | 15.00 ± 0.10 (Predicted) |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Toxicity | Highly toxic; LD₅₀ (mouse, intraperitoneal) = 0.9 mg/kg.[2] Metabolism to fluoroacetate is the primary mechanism of toxicity.[3] |

Synthesis of 4-Fluoro-1-butanol

The primary synthetic route to 4-Fluoro-1-butanol involves the reduction of a suitable precursor, such as 4-fluorobutyl acetate. A high-yielding method is the reduction of 4-fluorobutyl acetate using lithium aluminium tetrahydride.

Experimental Protocol: Synthesis of 4-Fluoro-1-butanol from 4-Fluorobutyl Acetate

This protocol is based on a reported synthesis with a yield of 98%.[4]

Materials:

-

4-Fluorobutyl acetate

-

Lithium aluminium tetrahydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is assembled. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: A solution of 4-fluorobutyl acetate in anhydrous diethyl ether is prepared in the dropping funnel. In the reaction flask, a suspension of lithium aluminium tetrahydride in anhydrous diethyl ether is prepared and cooled to 0°C in an ice bath.

-

Reaction: The solution of 4-fluorobutyl acetate is added dropwise to the stirred suspension of lithium aluminium tetrahydride at a rate that maintains the reaction temperature between 0 and 20°C.

-

Reaction Monitoring and Completion: The reaction is stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess lithium aluminium tetrahydride is cautiously quenched by the slow, dropwise addition of distilled water, followed by a saturated aqueous solution of sodium sulfate.

-

Work-up: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-